3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid
CAS No.: 1017022-46-6
Cat. No.: VC2474650
Molecular Formula: C9H7ClF3NO2S
Molecular Weight: 285.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017022-46-6 |
|---|---|
| Molecular Formula | C9H7ClF3NO2S |
| Molecular Weight | 285.67 g/mol |
| IUPAC Name | 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C9H7ClF3NO2S/c10-6-3-5(9(11,12)13)4-14-8(6)17-2-1-7(15)16/h3-4H,1-2H2,(H,15,16) |
| Standard InChI Key | FRWPUNSFSHFMPU-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)SCCC(=O)O)C(F)(F)F |
| Canonical SMILES | C1=C(C=NC(=C1Cl)SCCC(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Physical Properties
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid is a relatively complex organosulfur compound with notable functional groups including a halogenated pyridine ring, a trifluoromethyl substituent, a thioether linkage, and a carboxylic acid terminus. Its fundamental chemical and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid
| Property | Value |
|---|---|
| CAS Registry Number | 1017022-46-6 |
| Molecular Formula | C₉H₇ClF₃NO₂S |
| MDL Number | MFCD09940238 |
| Appearance | Not specified |
| Hazard Classification | Irritant |
| Purity (Commercial) | ≥97% |
| Storage Conditions | Ambient (recommended) |
The compound features a chlorine atom at position 3 and a trifluoromethyl group at position 5 of the pyridine ring, with position 2 attached to a sulfur atom that connects to a propanoic acid side chain . This arrangement of functional groups contributes to its unique chemical behavior and potential applications.
Structural Characteristics and Related Compounds
Key Structural Features
The molecule contains several key structural elements that define its chemical behavior:
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A pyridine heterocycle with chloro and trifluoromethyl substituents
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A thioether (C-S-C) linkage connecting the heterocycle to the aliphatic chain
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A terminal carboxylic acid group providing acidic properties and potential for derivatization
Related Compounds and Structural Analogs
Several structural analogs exist with modifications to the core structure, including:
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Direct analog without sulfur link: 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid (CAS: 338422-79-0) features a direct C-C bond instead of the thioether linkage .
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Amino analog: Ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate (CAS: 1285490-79-0) replaces the thio group with an amino group and contains an ethyl ester instead of the free carboxylic acid .
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Extended analog: 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}-4-cyano-5-methylisothiazole (CAS: 338775-63-6) shares the same 3-chloro-5-(trifluoromethyl)pyridin-2-yl thioether moiety but connects to a cyano-methylisothiazole instead of propanoic acid .
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Core ring structure: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-68-9) represents the core substituted pyridine with a directly attached carboxylic acid group .
Applications and Research Significance
Research Tool Applications
The compound is commercially available from chemical suppliers, indicating its utility as a research tool. Its applications may include:
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Structure-activity relationship studies: As part of series exploring the biological effects of sulfur-containing heterocycles
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Synthetic intermediates: For the preparation of more complex molecules
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Reference standards: For analytical chemistry applications
Analytical Characterization
Standard analytical techniques for the characterization of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid would typically include:
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Spectroscopic analysis: NMR spectroscopy (¹H and ¹³C) to confirm structural features
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Mass spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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Infrared spectroscopy: To identify functional group signatures, particularly the carboxylic acid and C-F stretching bands
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Chromatographic purity assessment: HPLC or GC methods to verify the ≥97% purity specification of commercial material
Comparison with Related Compounds
The structural differences between 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid and its analogs result in distinctive physicochemical properties, as summarized in Table 2.
Table 2: Comparison of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid | C₉H₇ClF₃NO₂S | Not provided in sources | Contains thioether linkage |
| 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid | C₉H₇ClF₃NO₂ | 253.606 | Direct C-C bond instead of thioether |
| Ethyl 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoate | C₁₁H₁₂ClF₃N₂O₂ | 296.67 | Contains amino linkage and ethyl ester |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C₇H₃ClF₃NO₂ | Not provided in sources | Lacks propanoic acid side chain |
These structural variations significantly influence properties such as:
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Lipophilicity: The thioether linkage in the target compound likely increases lipophilicity compared to the amino analog
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Hydrogen bonding capacity: The free carboxylic acid provides stronger hydrogen bond donor capability compared to ester derivatives
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Metabolic stability: The thioether linkage presents different metabolic pathways compared to direct C-C bonds
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